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Technical Support Center: Vosilasarm (RAD-140) Purity Validation

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Compound of Interest		
Compound Name:	Vosilasarm	
Cat. No.:	B611295	Get Quote

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the purity of a **Vosilasarm** (also known as RAD-140) research compound. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during purity analysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is **Vosilasarm** and why is purity validation crucial?

A1: **Vosilasarm** is an orally bioavailable, non-steroidal selective androgen receptor modulator (SARM).[1][2] It is investigated for its potential to selectively stimulate muscle and bone growth with minimal effects on reproductive tissues.[1][3] Purity is critical because impurities, such as synthesis byproducts or degradation products, can have their own biological activities, potentially confounding experimental results and leading to inaccurate conclusions.[4]

Q2: What is the acceptable purity level for a research-grade **Vosilasarm** compound?

A2: For research applications, a purity level of ≥98% is generally considered acceptable. High-quality suppliers often provide compounds with purity of 99% or higher. Always refer to the supplier's Certificate of Analysis (CoA) and independently verify the purity.

Q3: What are the primary analytical methods for determining **Vosilasarm** purity?



A3: The gold-standard techniques for purity determination of SARMs like **Vosilasarm** are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[4][5][6]

Q4: What kind of impurities might be present in a **Vosilasarm** sample?

A4: Potential impurities can include residual solvents from synthesis, unreacted starting materials, intermediates from the synthetic route, and degradation products. The specific impurities will depend on the synthesis method used.[4][7]

Section 2: Experimental Protocols & Data High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for quantifying the purity of a **Vosilasarm** sample by separating it from potential impurities.[4] A chromatogram is generated where the area of the main peak relative to the total area of all peaks determines the purity percentage.

Detailed Protocol:

- Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
 - Start with a higher concentration of Mobile Phase A.
 - Gradually increase the concentration of Mobile Phase B over 15-20 minutes to elute the compound and any impurities.
 - A typical gradient might be 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.



- Column Temperature: 30°C to ensure reproducibility.[8]
- Detection: UV detector set at a wavelength of 280 nm.[8]
- Sample Preparation: Accurately weigh and dissolve the Vosilasarm compound in the mobile phase or a compatible solvent (like methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filter it through a 0.22 μm syringe filter before injection.[9]
- Injection Volume: 10 μL.

Data Presentation:

The results from an HPLC analysis can be summarized as follows. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Compound	Retention Time (min)	Peak Area (mAU*s)	Purity (%)
Vosilasarm	9.52	4850	99.18
Impurity 1	7.34	25	0.51
Impurity 2	11.05	15	0.31

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify the molecular weights of the main compound and any impurities.[10]

Detailed Protocol:

- LC System: Use the same column and mobile phase conditions as the HPLC protocol.
- MS Detector: An electrospray ionization (ESI) source is typically used for SARMs.[11]
- Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.



- Mass Range: Scan a mass range appropriate for Vosilasarm (Molar Mass: 393.83 g⋅mol⁻¹)
 and potential impurities (e.g., 100-800 m/z).[2]
- Data Analysis:
 - Confirm the main peak corresponds to the expected mass of **Vosilasarm** ([M+H] $^+$ \approx 394.8).
 - Analyze the mass spectra of any impurity peaks to propose their potential structures,
 which could be synthesis-related side products or degradation products.

Data Presentation:

Peak (from HPLC)	Retention Time (min)	Observed Mass [M+H] ⁺	Identity/Comment
Main Peak	9.52	394.8	Vosilasarm (Expected: 394.8)
Impurity 1	7.34	255.3	Potential synthesis precursor
Impurity 2	11.05	409.8	Potential oxidation product (+16 Da)

Section 3: Troubleshooting Guides HPLC Troubleshooting

Q: My HPLC chromatogram shows no peaks, or the peaks are very small.

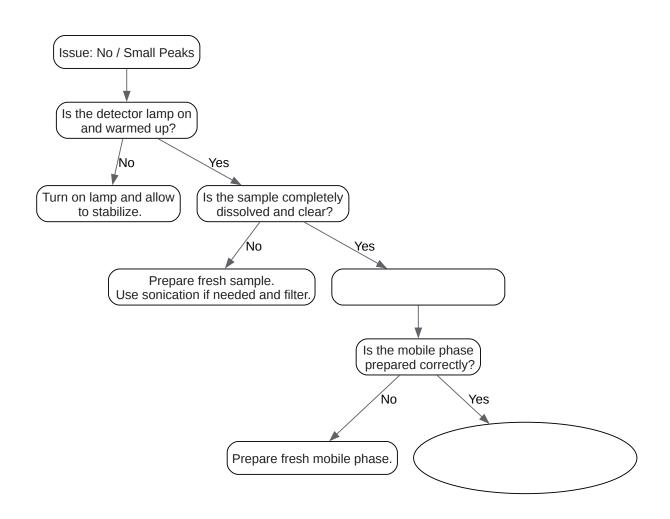
A: This indicates an issue with the sample, injection, or detection.

- Possible Causes:
 - Incorrect sample preparation (not dissolved).
 - Injector malfunction or air bubble in the sample loop.



- Detector lamp is off or has low energy.[12]
- Wrong mobile phase composition preventing elution.

Troubleshooting Workflow:



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Caption: Troubleshooting logic for absent or small HPLC peaks.

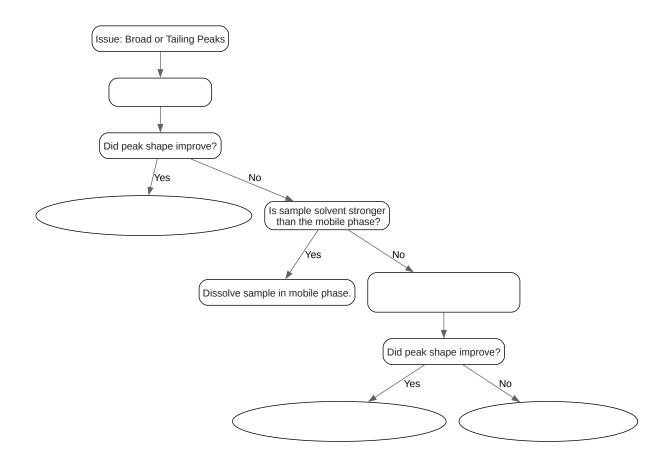
Q: My peaks are broad or show tailing.

A: This is often related to column health, mobile phase issues, or sample overload.

- · Possible Causes:
 - Column Overload: Injecting too concentrated a sample.[13]
 - Column Contamination/Degradation: Buildup of contaminants on the column frit or stationary phase.
 - pH Mismatch: The pH of the mobile phase is causing the analyte to interact poorly with the stationary phase.[13]
 - Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.

Troubleshooting Workflow:





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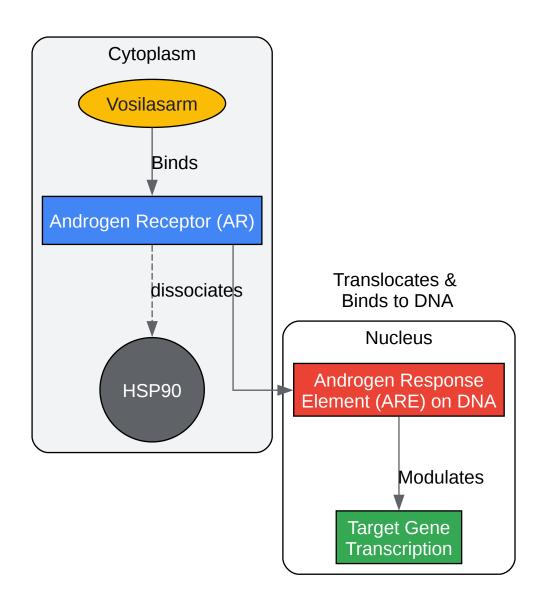
Caption: Troubleshooting logic for poor HPLC peak shape.



Section 4: Understanding the Mechanism

Vosilasarm functions by binding to and activating androgen receptors (ARs) in a tissue-selective manner.[1] In tissues like muscle and bone, it acts as an agonist, promoting anabolic effects. In other tissues, such as the prostate, it can act as a partial agonist or antagonist, which helps to reduce androgenic side effects.[2]

Simplified Signaling Pathway:



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Caption: Simplified signaling pathway of Vosilasarm.



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